molecular formula C22H23N3OS B2607186 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034448-76-3

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2607186
CAS No.: 2034448-76-3
M. Wt: 377.51
InChI Key: INAXETILRBTBRX-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic organic compound with the molecular formula C22H23N3OS and a molecular weight of 377.5 g/mol . Its structure features a [2,3'-bipyridin] core linked to a phenylacetamide moiety bearing an isopropylthio group, making it a molecule of interest in medicinal chemistry and drug discovery research. While structurally related N-phenylacetamide derivatives are investigated in scientific research for various biological activities—such as inhibitors of respiratory syncytial virus (RSV) replication and as potential anti-cancer agents targeting transcription factors like FOXM1 —the specific research applications and mechanism of action for this particular compound are not fully established in the current literature and represent an area for further investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a drug, cosmetic, or food additive. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16(2)27-20-8-5-17(6-9-20)12-22(26)25-14-18-7-10-21(24-13-18)19-4-3-11-23-15-19/h3-11,13,15-16H,12,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXETILRBTBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound features a bipyridine core, which is known for its ability to chelate metal ions, and an acetamide group that plays a crucial role in its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C22H23N3OS
  • Molecular Weight : 377.51 g/mol
  • CAS Number : 2034448-76-3
  • IUPAC Name : 2-(4-propan-2-ylsulfanylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide

The structure of the compound includes:

  • Bipyridine Core : Enhances interaction with various biological targets.
  • Acetamide Group : Involved in hydrogen bonding and molecular recognition processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The bipyridine moiety has been associated with the inhibition of protein kinases involved in cancer cell proliferation.

Key Findings from Studies :

  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs) .
  • Mechanism of Action : The mechanism often involves the disruption of signaling pathways critical for tumor growth, particularly those involving IKZF proteins, which are important regulators in T-cell function and tumor immunity .

Case Studies

  • In Vitro Studies : A study highlighted that derivatives of bipyridine compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in treating malignancies such as leukemia and solid tumors.
  • Animal Models : Preclinical trials using animal models have shown that these compounds can reduce tumor size and improve survival rates, underscoring their therapeutic potential.

Data Tables

PropertyValue
Molecular FormulaC22H23N3OS
Molecular Weight377.51 g/mol
CAS Number2034448-76-3
SolubilityNot available
Biological ActivityObservations
Anticancer ActivitySignificant inhibition of cell proliferation in vitro
Targeted PathwaysCDK inhibition, IKZF protein modulation

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